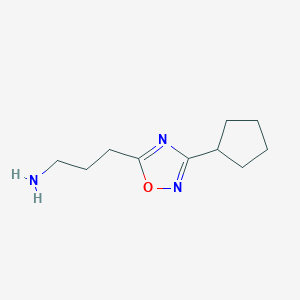

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Beschreibung

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a small organic molecule characterized by a 1,2,4-oxadiazole ring substituted with a cyclopentyl group at the 3-position and a propan-1-amine chain at the 5-position. The compound is often synthesized as a hydrochloride salt (SY096021) to enhance solubility and stability . Its molecular formula is C${10}$H${17}$N$_{3}$O, with a molecular weight of approximately 195.27 g/mol. The cyclopentyl group introduces steric bulk and moderate lipophilicity, while the primary amine facilitates interactions with biological targets, such as receptors or enzymes.

Its synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives, followed by reductive amination to attach the propan-1-amine chain .

Eigenschaften

Molekularformel |

C10H17N3O |

|---|---|

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C10H17N3O/c11-7-3-6-9-12-10(13-14-9)8-4-1-2-5-8/h8H,1-7,11H2 |

InChI-Schlüssel |

WAMDWCMVWWMKTD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2=NOC(=N2)CCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amin umfasst typischerweise die O-Acylierung eines Amidoxims mit einem Säurechlorid, einem Anhydrid oder einer aktivierten Carbonsäure in einem geeigneten Lösungsmittel, gefolgt von einer Cyclokondensation des O-Acylamidoxims zur Bildung des 1,2,4-Oxadiazolrings . Industrielle Produktionsmethoden können variieren, aber sie folgen im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in biochemischen Studien verwendet werden, um ihre Wechselwirkungen mit verschiedenen biologischen Molekülen zu verstehen.

Medizin: Es wird laufend geforscht, um das Potenzial für therapeutische Anwendungen zu untersuchen, insbesondere bei der Entwicklung neuer Arzneimittel.

Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Als Ligand kann es an Metallionen binden und Komplexe bilden, die dann an verschiedenen biochemischen und physiologischen Prozessen beteiligt sein können. Die genauen beteiligten Pfade und molekularen Zielstrukturen werden noch untersucht.

Wissenschaftliche Forschungsanwendungen

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to understand its interactions with various biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It may be used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The exact pathways and molecular targets involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be better understood by comparing it to analogs with variations in the oxadiazole substituents, amine chain length, or aromatic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Cyclopentyl vs. Aromatic Groups: The cyclopentyl group in SY096021 provides a balance between lipophilicity and steric hindrance compared to aromatic substituents like phenyl or pyridyl. For instance, the 4-decylphenyl group in SLF1081851 significantly increases molecular weight (375.52 g/mol) and lipophilicity, making it suitable for membrane-bound targets like S1P transporters . Halogenated Derivatives: MA2 incorporates a 2-chloro-4-fluorophenyl group, which improves binding to cannabinoid receptors (CB2) due to halogen interactions with hydrophobic pockets .

Amine Chain Modifications: Shortening the amine chain (e.g., methanamine in vs.

Physicochemical Properties :

- Hydrochloride salts (e.g., SY096021, ) are commonly used to improve aqueous solubility. The cyclopentyl derivative’s moderate logP (~2.5 estimated) contrasts with the highly lipophilic 4-decylphenyl analog (logP > 6) .

Biological Applications :

- SY096021’s cyclopentyl-oxadiazole scaffold is under investigation for CNS disorders, whereas thiophene-containing analogs (e.g., ) are explored in cancer therapy for their electronic properties .

Biologische Aktivität

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 195.26 g/mol

- CAS Number : 1184411-16-2

Biological Activity Overview

The biological activities of oxadiazole derivatives, including 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine, have been extensively studied. These compounds exhibit a variety of pharmacological effects:

- Anticancer Activity : Compounds in the oxadiazole family have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : Oxadiazoles have demonstrated antimicrobial activity against both bacterial and fungal strains. They inhibit the growth of pathogens through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

- Anti-inflammatory Effects : Some oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX), which play a crucial role in the inflammatory response .

- Neuroprotective Effects : Research indicates that certain oxadiazole compounds may protect neuronal cells from damage, making them potential candidates for treating neurodegenerative diseases .

Anticancer Studies

A study highlighted the effectiveness of oxadiazole derivatives against multiple cancer cell lines, showing that compound 25 (a close analogue) had an inhibition zone ranging from 20–25 mm against human cervical carcinoma (HeLa) and other cancer types .

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| CaCo-2 | 15.0 |

| H9c2 | 10.0 |

Antimicrobial Activity

Research has shown that oxadiazole derivatives can effectively combat a range of microbial infections. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results demonstrate the potential of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine as a lead compound for further development into antimicrobial agents.

Case Studies

Several case studies have documented the biological activity of oxadiazole derivatives:

- Study on Anticancer Properties : A comparative study on various oxadiazole derivatives showed that modifications in the side chains significantly enhanced their cytotoxicity against breast and lung cancer cell lines .

- Neuroprotective Study : Another research project investigated the neuroprotective effects of selected oxadiazoles in models of oxidative stress and found that these compounds could reduce neuronal cell death significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.